2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride 2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 60342-93-0
VCID: VC7984730
InChI: InChI=1S/C11H15NO2.ClH/c1-9(12-8-11(13)14)7-10-5-3-2-4-6-10;/h2-6,9,12H,7-8H2,1H3,(H,13,14);1H
SMILES: CC(CC1=CC=CC=C1)NCC(=O)O.Cl
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.70

2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride

CAS No.: 60342-93-0

Cat. No.: VC7984730

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.70

* For research use only. Not for human or veterinary use.

2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride - 60342-93-0

Specification

CAS No. 60342-93-0
Molecular Formula C11H16ClNO2
Molecular Weight 229.70
IUPAC Name 2-(1-phenylpropan-2-ylamino)acetic acid;hydrochloride
Standard InChI InChI=1S/C11H15NO2.ClH/c1-9(12-8-11(13)14)7-10-5-3-2-4-6-10;/h2-6,9,12H,7-8H2,1H3,(H,13,14);1H
Standard InChI Key MZFGTKFKDGQRBF-UHFFFAOYSA-N
SMILES CC(CC1=CC=CC=C1)NCC(=O)O.Cl
Canonical SMILES CC(CC1=CC=CC=C1)NCC(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-(1-phenylpropan-2-ylamino)acetic acid hydrochloride, reflecting its substitution pattern. It is alternatively known as N-(Carboxymethyl) amphetamine HCl and 2-[(1-phenylpropan-2-yl)amino]acetic acid hydrochloride . The CAS registry number 60342-93-0 uniquely identifies it in chemical databases.

Molecular Structure and Conformation

The compound consists of a phenyl ring attached to a propan-2-ylamine group, which is further substituted with a carboxymethyl moiety. The hydrochloride salt form enhances its solubility in polar solvents. Key structural features include:

  • A chiral center at the propan-2-yl carbon, leading to potential stereoisomerism.

  • A planar phenyl ring conjugated to the amine group, influencing electronic properties.

  • A carboxylate group capable of hydrogen bonding and ionic interactions .

The 3D conformation, as modeled in PubChem, shows a staggered arrangement of the phenyl and carboxymethyl groups, minimizing steric hindrance .

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC11H16ClNO2\text{C}_{11}\text{H}_{16}\text{ClNO}_{2}
Molecular Weight229.70 g/mol
Parent CompoundN-(1-Methyl-2-phenylethyl)glycine
SMILES NotationCC(CC1=CC=CC=C1)NCC(=O)O.Cl

Synthesis and Production

Reductive Amination Protocol

A validated synthesis route involves the reductive amination of 1-phenyl-2-propanone (phenylacetone) with glycine derivatives. As demonstrated in a laboratory-scale procedure3:

  • Reaction Setup: Phenylacetone is reacted with sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) in the presence of glycine under acidic conditions (pH 3).

  • Acidification: Concentrated hydrochloric acid is added to precipitate the hydrochloride salt, yielding a crude product.

  • Purification: Recrystallization in acetone produces a pinkish-white crystalline solid with a reported yield of 1.90 g3.

Critical Reaction Parameters:

  • Temperature: Maintained below 25°C to prevent side reactions.

  • Solvent System: Dichloromethane (DCM) and acetone for solubility control.

  • Purification: Hot filtration and slow cooling optimize crystal purity3.

Industrial-Scale Considerations

While laboratory methods prioritize precision, industrial production would employ continuous flow reactors to enhance scalability. Automated systems could regulate stoichiometry and pH, ensuring batch consistency.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt form confers high solubility in water and polar aprotic solvents (e.g., DMSO, ethanol). The compound is hygroscopic, necessitating storage in desiccated environments . Stability studies indicate degradation above 150°C, with decomposition products including chlorinated hydrocarbons and CO2_2 .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1700 cm1^{-1} (C=O stretch) and 2500–3000 cm1^{-1} (N–H+^+ stretch) confirm the carboxylate and protonated amine groups .

  • NMR: 1H^1\text{H} NMR (D2_2O) displays a singlet at δ 3.65 ppm (CH2_2COO^-) and a multiplet at δ 7.25–7.40 ppm (aromatic protons)3.

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